Enabling Stereocontrolled Synthesis of (+)-Crispatanolide via CBS Reduction
2-Bromocyclohex-2-en-1-one is the essential substrate for establishing the absolute configuration of the liverwort sesquiterpenoid (+)-crispatanolide. The key step involves the Corey-Bakshi-Shibata (CBS) reduction of a 3-substituted-2-bromocyclohex-2-en-1-one derivative to introduce chirality [1]. This specific application underscores its unique role as a chiral building block, a property not inherently transferable to its non-brominated or differently halogenated analogs without separate, extensive process re-optimization.
| Evidence Dimension | Role as a Substrate in Stereocontrolled Synthesis |
|---|---|
| Target Compound Data | Essential chiral intermediate for (+)-crispatanolide synthesis via CBS reduction |
| Comparator Or Baseline | Other 2-halocyclohex-2-en-1-ones or unsubstituted cyclohexenone |
| Quantified Difference | Not directly quantified; differentiation is functional (enables a specific chiral pathway). |
| Conditions | CBS reduction of a 3-substituted-2-bromocyclohex-2-en-1-one derivative |
Why This Matters
Procurement of this specific compound is non-negotiable for executing this published synthetic route to a chiral natural product.
- [1] Tetrahedron Letters. What is the absolute configuration of (+)-crispatanolide isolated from Makinoa crispata (liverwort)? Volume 56, Issue 34, 2015, Pages 4912-4915. View Source
